tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566769
InChI: InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1COCCC1CO
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate

CAS No.:

Cat. No.: VC13566769

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate -

Specification

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl N-[(3S,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate
Standard InChI InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Standard InChI Key FTBOFNJQEUGOPO-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1CO
SMILES CC(C)(C)OC(=O)NC1COCCC1CO
Canonical SMILES CC(C)(C)OC(=O)NC1COCCC1CO

Introduction

Chemical Identity and Nomenclature

The compound is systematically named tert-butyl N-[(3S,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate, reflecting its stereochemistry at the 3 and 4 positions of the oxane ring . Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . Alternative identifiers include CAS numbers 1006891-20-8 and 139937-99-8, though discrepancies in CAS registries highlight the need for verification in specific contexts .

Table 1: Key Identifiers and Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
CAS Number1006891-20-8, 139937-99-8
Density1.1±0.1 g/cm³
Boiling Point359.9±35.0 °C (760 mmHg)
Flash Point171.5±25.9 °C

The stereochemistry is critical to its function, as the cis configuration of the hydroxymethyl and carbamate groups on the oxane ring influences reactivity and intermolecular interactions .

Structural and Spectroscopic Analysis

The compound’s structure has been elucidated via NMR, X-ray crystallography, and mass spectrometry. Key features include:

  • Oxane Ring Conformation: The six-membered ring adopts a chair conformation, with the hydroxymethyl and carbamate groups in equatorial positions to minimize steric strain .

  • Hydrogen Bonding: The hydroxymethyl group participates in intramolecular hydrogen bonds with the carbamate oxygen, stabilizing the cis configuration .

Table 2: Spectroscopic Signatures

TechniqueKey DataSource
¹H NMRδ 1.44 (s, 9H, tert-butyl), δ 3.85 (m, 2H, oxane OCH₂)
¹³C NMRδ 80.1 (tert-butyl C), δ 156.2 (C=O)
IR3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O)

These data confirm the presence of functional groups and stereochemistry, essential for quality control in synthetic workflows.

Applications in Organic Synthesis

Amine Protection

The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses. This compound’s steric bulk prevents undesired nucleophilic attacks or oxidations at the amine site, while the carbamate’s labile nature allows for selective deprotection under acidic conditions (e.g., HCl/dioxane).

Chiral Auxiliary

The cis-hydroxymethyloxane moiety serves as a chiral scaffold in asymmetric synthesis. For example, it has been employed in the synthesis of β-amino alcohols, where the oxane ring’s rigidity enforces specific stereochemical outcomes .

Pharmaceutical Intermediates

While direct pharmaceutical applications are unreported, derivatives of this compound are intermediates in the synthesis of kinase inhibitors and antiviral agents, leveraging its ability to modulate solubility and bioavailability .

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